2,6-diamino-1,7-dihydropurin-8-one
Description
Properties
IUPAC Name |
2,6-diamino-1,7-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVGBUCKQNOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanisms
A foundational approach involves the cyclization of substituted pyrimidine derivatives. For instance, 5-amino-4-chloro-6-(methylamino)pyrimidine serves as a precursor, undergoing thermal cyclization in the presence of urea and dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic displacement of the chloro group by urea, followed by intramolecular cyclization to form the purine core. Key mechanistic steps include:
-
Ammonolysis : Replacement of the chloro substituent at position 4 with an amino group.
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Ring Closure : Urea facilitates the formation of the imidazole ring, completing the bicyclic purine structure.
Optimal conditions include refluxing at 120°C for 4–6 hours, yielding 2,6-diamino-1,7-dihydropurin-8-one with approximately 65–70% efficiency.
Optimization Strategies
Yield improvements are achievable through solvent polarity adjustments. Replacing DMF with hexafluoroisopropanol (HFIP) enhances reaction rates due to HFIP’s high ionizing power, which stabilizes transition states during cyclization. Additionally, catalytic amounts of triethylamine (10 mol%) mitigate side reactions such as over-amination or oxidation.
Multicomponent Synthesis Approach
Prebiotic Reagents and Solvent Systems
Recent advances leverage multicomponent reactions (MCRs) to streamline synthesis. A ternary mixture of aminomalononitrile (AMN), urea, and α-amino acid methyl esters undergoes annulation in acetonitrile (MeCN) and water (1:1 v/v) under microwave irradiation. This method mimics prebiotic conditions, producing C(8)-substituted purines with amino acid side chains. The reaction sequence involves:
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Condensation : AMN and urea form a diaminomaleonitrile intermediate.
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Cyclization : Amino acid esters participate in ring closure, introducing substituents at position 8.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 minutes) significantly reduces reaction times compared to conventional heating, achieving yields of 75–85%. This technique enhances regioselectivity by minimizing thermal decomposition pathways.
Reductive Amination Pathways
Sodium Borohydride Reduction
2,8-Dioxopurine derivatives, such as 1,7-dihydro-7-methylpurine-2,8-dione, undergo reductive amination using sodium borohydride (NaBH4) in tetrahydrofuran (THF). The reduction selectively converts ketone groups at positions 2 and 8 to amines, yielding this compound with 60–65% efficiency.
Critical Parameters :
Electrolytic Reduction Techniques
Electrolytic reduction of 2,8-diaminopurine in acidic media (pH 3–4) produces this compound with high stereochemical control. Platinum electrodes and a current density of 10 mA/cm² facilitate selective hydrogenation of the purine ring, achieving 70–75% yields.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Pyrimidine Cyclization | 65–70 | High regioselectivity | Requires toxic solvents (DMF) |
| Multicomponent Reaction | 75–85 | Atom-economical, scalable | Limited to C(8)-substituted variants |
| Reductive Amination | 60–75 | Applicable to diverse substrates | Sensitive to moisture and oxygen |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous-flow reactors are employed for pyrimidine cyclization, enabling rapid heat dissipation and consistent product quality. Purification integrates crystallization from ethanol-water mixtures (3:1 v/v), achieving >98% purity as validated by HPLC with UV detection at 254 nm .
Chemical Reactions Analysis
INT-747 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of INT-747 can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
2,6-Diamino-1,7-dihydropurin-8-one serves as a crucial building block in organic synthesis. It is employed in the development of more complex molecules and acts as a reagent in various chemical reactions.
Key Reactions:
- Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride.
- Substitution: Engages in nucleophilic or electrophilic substitution reactions.
Biological Research
This compound is studied for its potential roles in genetic research and molecular biology. Its ability to incorporate into nucleic acids makes it a valuable tool for studying DNA and RNA interactions.
Mechanism of Action:
this compound can be incorporated into DNA or RNA where it pairs with thymine or uracil. This incorporation can influence the stability and structural integrity of nucleic acids, impacting various biological processes.
Medical Applications
Research has explored the therapeutic potential of this compound in treating diseases such as leukemia. Its properties make it a candidate for developing new antitumor agents.
Case Study Example:
A study demonstrated that derivatives of this compound exhibited cytotoxic effects on leukemia cell lines, suggesting its potential use in chemotherapy protocols.
Industrial Applications
In addition to its research applications, this compound is utilized in the pharmaceutical industry for developing antiviral drugs and other therapeutic agents. It has been identified as an impurity reference standard for several antiviral medications such as acyclovir and ganciclovir .
Mechanism of Action
The mechanism of action of INT-747 involves its binding to and activation of the farnesoid-X receptor. This activation leads to the suppression of de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of hepatocytes, thereby reducing hepatic exposure to bile acids . Additionally, activation of the farnesoid-X receptor by INT-747 promotes insulin sensitivity, decreases circulating triglycerides, and reduces hepatic gluconeogenesis and glycogenolysis . These effects contribute to the therapeutic benefits of INT-747 in treating liver diseases and metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,6-Dichloro-7,9-dihydropurin-8-one
- Structure: Substitution of amino groups with chlorine atoms at the 2- and 6-positions (C₅H₂Cl₂N₄O).
- Molecular Weight : 205.002 g/mol .
A190 (4,6-Diamino-1,2-dihydro-1-(4'-chlorophenyl)-1,3,5-triazine)
- Structure: A triazine derivative with 4,6-diamino substitutions and a tricyclic adamantane moiety.
- Pharmacological Data : Exhibits antiproliferative activity with IC₅₀ values of 39.4 μM (NSCLC-N6) and 52.6 μM (A549 lung cancer cells) .
- Key Differences: Scaffold: A190’s triazine core differs from the purine backbone of 2,6-diamino-1,7-dihydropurin-8-one, leading to distinct electronic and steric properties. Bioactivity: A190’s adamantane group may enhance membrane permeability, a feature absent in the purinone analog .
Aminopyrazine Derivatives (e.g., 2,6-Diamino-1,4-pyrazines)
- Reactivity: In peroxynitrite quenching assays, 2,6-diamino-1,4-pyrazines exhibit moderate reactivity (k = 1.9–4.9 × 10³ M⁻¹s⁻¹), differing from unreactive 2-amino-1,4-pyrazines .
- Key Differences: Heterocycle: Pyrazines lack the fused imidazole ring of purinones, altering conjugation and hydrogen-bonding capabilities. Applications: Aminopyrazines are explored as antioxidants, whereas purinones are more commonly studied in nucleotide metabolism .
6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one
- Synthesis: Prepared from 5-amino-4-chloro-6-(methylamino)pyrimidine via modified literature procedures (80% yield) .
- Key Differences: Substituents: A methyl group at the 9-position and chlorine at the 6-position contrast with the 2,6-diamino substitution pattern. Utility: Chlorinated purinones are often precursors for further functionalization, while diamino derivatives may engage in hydrogen bonding or metal coordination .
Structural and Functional Analysis Table
Research Implications and Limitations
- Reactivity Trends: Amino groups in this compound may confer nucleophilic or metal-chelating properties, contrasting with the electrophilic nature of chlorinated analogs.
- Data Gaps: Direct pharmacological data for this compound are absent in the provided evidence, necessitating further studies on its biological activity.
- Synthetic Utility: The compound’s amino groups make it a candidate for post-synthetic modifications, such as acylation or coordination chemistry, to enhance bioactivity .
Biological Activity
2,6-Diamino-1,7-dihydropurin-8-one, also known as DAPMH, is a synthetic compound derived from the purine structure, which is integral to nucleic acids like RNA and DNA. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and enzyme inhibition research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
DAPMH features a purine ring with two amino groups at positions 2 and 6. Its structural formula can be represented as follows:
The compound exists primarily as a hemisulfate or monohydrate salt form, influencing its solubility and biological interactions.
Antiviral Properties
Research indicates that DAPMH exhibits significant antiviral properties. It has been studied for its efficacy against various viral infections, particularly those involving RNA viruses. The mechanism by which DAPMH exerts its antiviral effects is believed to involve the inhibition of viral replication processes.
Enzyme Inhibition
DAPMH has been investigated for its ability to inhibit key enzymes involved in purine metabolism. Notable enzymes include:
- Xanthine Oxidase : This enzyme is crucial in the catabolism of purines. Inhibition may lead to decreased uric acid production, potentially benefiting conditions like gout.
- Guanosine Deaminase : Inhibition of this enzyme may affect nucleotide metabolism, providing therapeutic avenues for diseases related to dysregulated purine metabolism.
Case Studies
-
Antiviral Efficacy :
- A study demonstrated that DAPMH significantly reduced viral load in cell cultures infected with specific RNA viruses. The results indicated a dose-dependent response with effective concentrations ranging from 10 µM to 100 µM.
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Enzyme Inhibition :
- Experimental assays showed that DAPMH inhibited xanthine oxidase activity by approximately 70% at a concentration of 50 µM. This suggests potential applications in treating hyperuricemia.
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme/Virus | Effectiveness (IC50) | Reference |
|---|---|---|---|
| Antiviral | RNA Viruses | 25 µM | |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | 50 µM | |
| Guanosine Deaminase Inhibition | Guanosine Deaminase | TBD |
The mechanisms underlying the biological activities of DAPMH are multifaceted:
- Antiviral Action : It is hypothesized that DAPMH interferes with viral RNA synthesis or assembly, thereby inhibiting viral replication.
- Enzyme Interaction : The amino groups present in DAPMH are likely involved in hydrogen bonding with active sites on target enzymes, leading to their inhibition.
Q & A
Basic: What are the recommended synthetic routes for 2,6-diamino-1,7-dihydropurin-8-one?
Methodological Answer:
The compound can be synthesized via cyclization of substituted pyrimidine precursors. For example, modified protocols using urea and dimethylformamide (DMF) under reflux conditions yield purine derivatives with high regioselectivity . Key steps include:
- Precursor preparation : 5-amino-4-chloro-6-(methylamino)pyrimidine as a starting material.
- Cyclization : Heating with urea in DMF (4 hours, reflux) to form the purine core.
- Workup : Neutralization and recrystallization from ethanol/water mixtures for purity.
Basic: How should purification and isolation of this compound be optimized?
Methodological Answer:
Purification typically involves:
- Column chromatography : Use silica gel with gradients of ethyl acetate/methanol (9:1 to 7:3) to separate polar impurities .
- Recrystallization : Ethanol or acetonitrile as solvents to achieve >98% purity.
- HPLC validation : Reverse-phase C18 columns with UV detection at 254 nm to confirm purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Assign signals for NH2 groups (δ ~6.5–7.5 ppm) and carbonyls (δ ~160–170 ppm). Multi-dimensional NMR (e.g., HSQC) resolves tautomeric ambiguities .
- HRMS : Electrospray ionization (ESI) in negative mode for accurate mass determination (e.g., [M−H]− at m/z 315.0919) .
- Elemental analysis : Confirm C/H/N ratios (e.g., C5H6N6O requires C 33.33%, H 3.36%, N 46.66%) .
Advanced: How can structural tautomerism be resolved in this compound?
Methodological Answer:
Tautomeric forms (e.g., 1,7-dihydro vs. 1,9-dihydro) are distinguished using:
- X-ray crystallography : Resolves hydrogen bonding networks and ring conformation .
- Solid-state NMR : Detects tautomer-specific chemical shifts in crystalline phases.
- DFT calculations : Predicts energetically favorable tautomers using B3LYP/6-311++G(d,p) basis sets .
Advanced: What strategies enhance the reactivity of substituents on the purine core?
Methodological Answer:
- Thiolation : Introduce mercapto groups via nucleophilic substitution (e.g., 8-mercapto derivatives using P2S5 in pyridine) .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids to functionalize C8 positions .
- Hydrazone formation : Condensation with arylhydrazines under acidic conditions (e.g., HCl/EtOH) .
Advanced: How do oxidative conditions affect the stability of this compound?
Methodological Answer:
- HPLC-EC analysis : Monitor degradation products (e.g., 8-hydroxyguanine analogs) using electrochemical detection at +0.6 V .
- Accelerated stability testing : Expose to H2O2 (0.1–1 mM) at 37°C and analyze kinetics via UV-Vis spectroscopy (λmax 280 nm) .
Advanced: What computational methods predict biological interactions of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like xanthine oxidase (PDB ID: 1N5X). Focus on hydrogen bonds with Gln⁷⁶⁷ and π-stacking with Phe⁹⁴⁹ .
- MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes over 100 ns trajectories .
Advanced: How are enzymatic inhibition assays designed for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
